molecular formula C19H24N2O4 B270595 6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B270595
M. Wt: 344.4 g/mol
InChI Key: IHTLUVVFRYYSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, commonly known as MOCA, is a chemical compound that has gained significant attention in the field of scientific research. MOCA is a heterocyclic compound that belongs to the class of anilides. It is widely used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MOCA involves its interaction with specific enzymes and proteins. MOCA has been shown to bind to the active site of certain enzymes, leading to inhibition of their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of MOCA used. MOCA has also been shown to bind to certain proteins, altering their conformation and activity.
Biochemical and Physiological Effects:
MOCA has been shown to have a range of biochemical and physiological effects. Inhibition of specific enzymes by MOCA can lead to changes in cellular metabolism and signaling pathways. MOCA has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, MOCA has also been shown to have toxic effects on certain cells and tissues, highlighting the need for careful evaluation of its safety and efficacy.

Advantages and Limitations for Lab Experiments

MOCA has several advantages as a reagent in lab experiments, including its high purity and stability. It can be easily synthesized and purified, making it readily available for use in various experiments. However, MOCA also has limitations, including its potential toxicity and limited solubility in certain solvents. These limitations must be taken into account when designing experiments that use MOCA as a reagent.

Future Directions

There are several future directions for research on MOCA. One area of interest is the development of MOCA-based therapeutic agents for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of MOCA as a probe in the study of enzyme kinetics and protein-ligand interactions. Further research is also needed to fully understand the biochemical and physiological effects of MOCA and its potential toxicity.

Synthesis Methods

The synthesis of MOCA involves the reaction of 4-(morpholinomethyl)aniline with cyclohexene-1-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, which results in the formation of MOCA. The synthesis of MOCA is a complex process that requires precise control of reaction conditions and careful purification steps.

Scientific Research Applications

MOCA has been extensively used in scientific research due to its unique chemical properties. It is widely used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. MOCA has also been used as a probe in the study of enzyme kinetics and protein-ligand interactions. It has been shown to bind to certain enzymes and inhibit their activity, making it a valuable tool in drug discovery.

properties

Product Name

6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

6-[[4-(morpholin-4-ylmethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H24N2O4/c22-18(16-3-1-2-4-17(16)19(23)24)20-15-7-5-14(6-8-15)13-21-9-11-25-12-10-21/h1-2,5-8,16-17H,3-4,9-13H2,(H,20,22)(H,23,24)

InChI Key

IHTLUVVFRYYSBM-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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